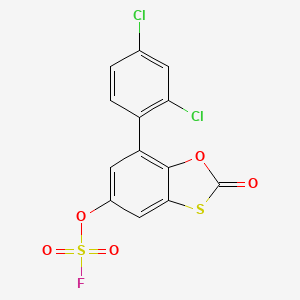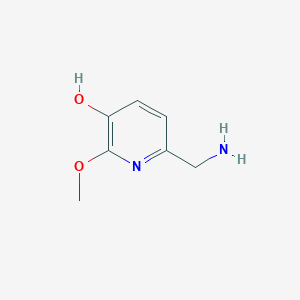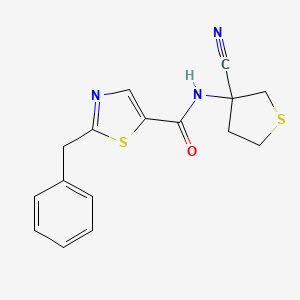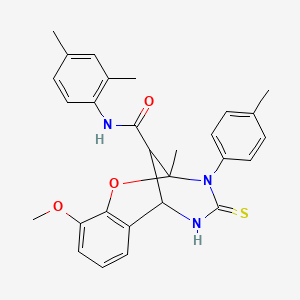![molecular formula C13H22N4O3 B2722494 1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one CAS No. 2034309-34-5](/img/structure/B2722494.png)
1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a piperidine ring, and an imidazolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders and infections.
Polymer Science: It is used as a building block for the synthesis of novel polymers with unique mechanical and thermal properties.
Biological Research: The compound’s interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: These compounds contain the imidazolidinone moiety and are known for their broad range of biological activities.
Uniqueness
1-[3-(4-Methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-20-11-2-5-15(6-3-11)10-8-16(9-10)13(19)17-7-4-14-12(17)18/h10-11H,2-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTLLMUEEQUOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2722413.png)

![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-propylbenzene-1-sulfonamide](/img/structure/B2722415.png)



amino}benzoic acid](/img/structure/B2722422.png)
![N-(1-cyanocyclohexyl)-2-({1-[(thiophen-2-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)propanamide](/img/structure/B2722424.png)

![6-Chloro-3-(4-methylpiperidine-1-carbonyl)-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline](/img/structure/B2722426.png)


![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)
